N-benzyl-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
Description
N-benzyl-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a thiazoloquinazoline derivative characterized by a fused bicyclic core with a thioxo group at position 1, a ketone at position 5, and a benzyl-substituted carboxamide at position 2. The 7-methyl group on the quinazoline ring distinguishes it from other analogs.
Properties
IUPAC Name |
N-benzyl-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c1-11-7-8-14-13(9-11)17(23)21-16-15(26-19(25)22(14)16)18(24)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCLNWAUBYRZON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NCC4=CC=CC=C4)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing thiazole and imidazole moieties, have been reported to interact with a broad range of targets, including various enzymes and receptors involved in inflammatory, antimicrobial, antifungal, antiviral, and antitumor activities.
Mode of Action
Based on the known actions of similar compounds, it can be inferred that this compound may interact with its targets, leading to changes in their activity and subsequent alterations in cellular processes.
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways, including those involved in inflammation, microbial infection, tumor growth, and more.
Biological Activity
N-benzyl-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of therapeutic applications. This article synthesizes current research findings on its biological activity, including its efficacy in modulating ion channels and potential anticancer properties.
Chemical Structure and Synthesis
The compound features a thiazoloquinazoline core, which is known for its diverse biological activities. The synthesis of derivatives of this compound has been reported, focusing on modifications that enhance biological activity. For instance, the introduction of various substituents on the benzyl and thiazole rings has been shown to impact the compound's pharmacological properties significantly .
Ion Channel Modulation
Recent studies have highlighted the ability of this compound to activate large-conductance voltage- and Ca²⁺-activated K⁺ channels (BK channels). In vitro assays demonstrated that certain derivatives exhibited significant channel-opening activity, with one derivative showing an EC₅₀ value of 2.89 μM . This suggests a promising role for these compounds in treating conditions like overactive bladder (OAB), where modulation of ion channels can alleviate symptoms.
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. A series of thiazoloquinazoline derivatives were evaluated for cytotoxicity against various cancer cell lines, including Huh7-D12 and Caco-2. Notably, compounds derived from this class demonstrated substantial growth inhibition in tumor cells without affecting normal cells . The most potent derivatives exhibited IC₅₀ values in the micromolar range, indicating their potential for further development as anticancer therapies.
Summary of Biological Activities
Case Study 1: Overactive Bladder Treatment
In a study focused on OAB treatment, this compound was administered to animal models. The results indicated a significant reduction in voiding frequency at higher doses (50 mg/kg), suggesting efficacy in managing OAB symptoms through BK channel activation .
Case Study 2: Anticancer Efficacy
A separate investigation assessed the anticancer properties of thiazoloquinazoline derivatives against human cancer cell lines. The findings revealed that specific modifications to the compound structure enhanced cytotoxic effects while maintaining selectivity for cancerous over normal cells . This highlights the importance of structural optimization in developing effective therapeutics.
Comparison with Similar Compounds
Substitutions on the Carboxamide Side Chain
N-Phenyl Derivatives ():
Derivatives with simple phenyl groups (e.g., 11g ) exhibit moderate BKCa channel activation (EC50 = ~5–6 μM). Substitution with ortho-methyl (compound 12a ) improves potency (EC50 = 4.60 μM, ΔRFU = 3.68), while meta-substituted analogs (e.g., 12b ) show enhanced efficacy (ΔRFU = 4.98) despite a slightly higher EC50 (5.74 μM). This suggests steric and electronic effects from substituent positioning critically modulate channel interaction .- N-Benzyl Group (Target Compound): The benzyl group introduces a bulkier, aromatic substituent compared to phenyl. However, excessive bulk could reduce binding affinity if steric clashes occur in the target pocket.
N-Cyclopentyl Derivative (F083-0116, ):
The cyclopentyl group in F083-0116 confers specificity for Cryptosporidium parvum calcium-dependent protein kinase 3 (CpCDPK3), with demonstrated enzyme inhibition. In contrast, analogs with phenyl or other substituents (e.g., M333-0125, P174-0133) lack this activity, highlighting the role of aliphatic side chains in target selectivity .3-Fluorophenyl Derivative ():
The fluorophenyl substituent (C18H12FN3O2S2, MW = 385.4) introduces electronegativity, which may enhance hydrogen bonding or dipole interactions. However, its biological activity remains uncharacterized .
Modifications on the Quinazoline Core
BKCa Channel Activation ()
Phenyl-substituted derivatives (e.g., 12a , 12b ) activate BKCa channels, a mechanism relevant for urinary incontinence treatment. Their EC50 values (4.60–5.74 μM) and ΔRFU metrics (3.68–4.98) correlate with substituent positioning, emphasizing the need for balanced lipophilicity and steric compatibility .
Enzyme Inhibition ()
F083-0116’s cyclopentyl side chain and chloro substituent enable CpCDPK3 inhibition, a unique property absent in other analogs. This underscores the importance of tailored substituents for targeting specific enzymes .
Hypothesized Activity of the Target Compound
If optimized, this compound could target BKCa channels or novel enzymes, though experimental validation is required.
Comparative Data Table
*Calculated based on molecular formula C20H15N3O2S2.
Q & A
Q. What are the common synthetic routes for this compound, and how are key intermediates characterized?
The synthesis typically involves heterocyclization reactions. For example, thiazoloquinazoline derivatives are synthesized by reacting substituted thiols with halogenated intermediates in polar aprotic solvents like DMF, using K₂CO₃ as a base. Key intermediates are characterized via TLC (silica gel, chloroform:acetone = 3:1) and spectroscopic methods (¹H NMR, IR) . Example Reaction Conditions:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| RCH₂Cl | DMF | Room temp. | 12–24h | 70–97% |
Q. How is X-ray diffraction utilized to confirm the molecular structure?
Single-crystal X-ray diffraction is critical for resolving complex bicyclic structures. Co-crystallization with intermediates (e.g., N-substituted thioamides) helps obtain suitable crystals. Data collection parameters (e.g., λ = 0.71073 Å for Mo-Kα radiation) and refinement methods (e.g., SHELXL-97) validate bond lengths and angles, resolving ambiguities in stereochemistry .
Q. What purification techniques are effective post-synthesis?
Column chromatography (silica gel, chloroform:methanol gradients) and recrystallization (ethanol or acetic acid) are standard. Membrane separation technologies (e.g., nanofiltration) can isolate high-purity fractions by molecular weight, particularly for thermally sensitive derivatives .
Advanced Research Questions
Q. How can statistical experimental design optimize synthesis conditions?
Response Surface Methodology (RSM) or Taguchi designs minimize trial-and-error. For example, a Central Composite Design (CCD) evaluates variables like solvent polarity, temperature, and catalyst concentration. ANOVA identifies significant factors, reducing the number of experiments by 40–60% while maximizing yield .
Q. What computational strategies predict reaction pathways for novel derivatives?
Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and energy barriers. ICReDD’s workflow integrates these with cheminformatics to prioritize synthetic routes. Automated reaction path searches (e.g., GRRM) map intermediates, while machine learning predicts regioselectivity in heterocyclization .
Q. How should researchers address contradictions in biological activity data?
Cross-validate assays using multiple models (e.g., RAW264.7 cells for anti-inflammatory activity vs. in vivo models). Meta-analyses of IC₅₀ values under standardized conditions (e.g., pH, serum concentration) resolve discrepancies. Contradictions in cytotoxicity may arise from impurity profiles—HPLC-MS purity checks (>98%) are essential .
Q. What challenges arise in studying heterocyclic reactivity under varying conditions?
Thioxo groups in the thiazoloquinazoline core are prone to oxidation. Kinetic studies under inert atmospheres (N₂/Ar) and variable-temperature NMR monitor degradation. Competing pathways (e.g., ring-opening vs. alkylation) are probed using deuterated solvents to track proton exchange .
Q. How are process control systems adapted for scaling up lab-scale reactions?
Real-time PAT (Process Analytical Technology) tools, like inline FTIR, monitor reaction progress. CFD (Computational Fluid Dynamics) simulations optimize mixing efficiency in reactors, particularly for exothermic steps (e.g., acid-catalyzed cyclization). Scale-up factors (>100x) require adjustments to heating rates and catalyst loading .
Q. Methodological Notes
- Data Contradiction Analysis : Replicate studies under controlled conditions (e.g., humidity, light exposure) to isolate variables. For example, discrepancies in melting points may stem from polymorphic forms, resolved via PXRD .
- Safety Protocols : Advanced handling of hazardous intermediates (e.g., chlorinated reagents) requires adherence to institutional Chemical Hygiene Plans, including fume hood use and emergency wash protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
